(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid, also known as Boc-L-Proline-2-cyanobenzyl ester, is a chemical compound used in scientific research for its potential applications in drug discovery and development.
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been utilized in the synthesis of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, demonstrating the versatility of tert-butoxycarbonyl-protected compounds in organic synthesis. The study also highlights the structural analysis of such compounds, providing insights into their conformation and crystal packing interactions (Rajalakshmi et al., 2013).
Chemical Transformations and Reactions
- Research has shown the application of tert-butoxycarbonyl-protected compounds in the synthesis of cyclopropane-annelated azaoligoheterocycles, where the tert-butoxycarbonyl group plays a crucial role in protecting the amino group during the reaction processes, showcasing the importance of protective groups in complex organic synthesis (Gensini & de Meijere, 2004).
Oxidative Transformations
- Tert-butoxycarbonyl-protected compounds have been involved in oxidative transformations, indicating their reactivity and potential in the modification of organic molecules to achieve desired functional groups or compounds (Firouzabadi et al., 1992).
Applications in Polymer Science
- The research extends into polymer science, where derivatives of tert-butoxycarbonyl-protected compounds have been synthesized and studied for their properties. This includes the development of new polyamides with flexible main-chain ether linkages, highlighting the compound's role in the creation of materials with specific physical and thermal properties (Hsiao et al., 2000).
Catalysis and Chemical Modifications
- The compound's relevance is also seen in catalysis, where tert-butoxycarbonyl-protected amines have been utilized in N-tert-butoxycarbonylation reactions using efficient and environmentally benign catalysts, demonstrating the compound's role in facilitating chemical transformations (Heydari et al., 2007).
properties
IUPAC Name |
(2S)-2-[(2-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-10-6-9-18(20,15(21)22)11-13-7-4-5-8-14(13)12-19/h4-5,7-8H,6,9-11H2,1-3H3,(H,21,22)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLXIDYUXFSJSJ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428029 | |
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1217811-41-0 | |
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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